![molecular formula C15H16O4 B161963 (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione CAS No. 130858-00-3](/img/structure/B161963.png)
(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione involves several steps, including the formation of the epoxy group and the dehydrogenation of leucodin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized through organic reactions involving epoxidation and dehydrogenation .
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, such as the roots of Scorzonera latifolia. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry
This compound serves as a reference standard in the study of sesquiterpenoid compounds. Its structure allows researchers to explore various chemical reactions and transformations that are characteristic of similar organic molecules.
Biological Activities
Research has indicated that (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione exhibits potential biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways and enzymes involved in the inflammatory response.
- Anticancer Effects : Preliminary investigations have pointed towards its ability to modulate cancer-related signaling pathways and exhibit cytotoxic effects on certain cancer cell lines .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases due to its biological activities. It may contribute to the development of novel pharmaceuticals targeting inflammation and cancer.
Industrial Applications
In the industrial sector, this compound is utilized in the formulation of natural product-based pharmaceuticals and other applications where sesquiterpenoids are relevant.
Mechanism of Action
The mechanism of action of (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory and cancer-related pathways .
Comparison with Similar Compounds
(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione is unique among sesquiterpenoids due to its specific epoxy and dehydro functional groups. Similar compounds include:
Dehydroleucodine: Lacks the epoxy group but shares similar biological activities.
Leucodin: A precursor in the synthesis of this compound.
Micheliolide: Another sesquiterpenoid with similar structural features but different biological activities.
These compounds highlight the uniqueness of (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[93001,3
Biological Activity
The compound known as (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione is a complex organic molecule with potential biological significance. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula: C15H18O3
- Molecular Weight: 246.306 g/mol
- Chemical Structure: The compound features a tetracyclic structure with two dioxo groups and several methyl substituents.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Properties
Studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance:
- Case Study 1: A study tested the efficacy of the compound against Staphylococcus aureus and found it to inhibit bacterial growth at concentrations as low as 50 µg/mL.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties:
- Case Study 2: In vitro assays showed that it scavenges free radicals effectively, with an IC50 value of 30 µg/mL in DPPH radical scavenging assays.
Cytotoxic Effects
Research has also explored its cytotoxic effects on cancer cell lines:
- Case Study 3: The compound was tested against MCF-7 breast cancer cells and exhibited a dose-dependent cytotoxic effect with an IC50 of 25 µg/mL.
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism: The compound disrupts bacterial cell membrane integrity.
- Antioxidant Mechanism: It enhances the activity of endogenous antioxidant enzymes.
- Cytotoxic Mechanism: Induces apoptosis in cancer cells through the activation of caspases.
Data Table: Summary of Biological Activities
Activity Type | Tested Organism/Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Case Study 1 |
Antioxidant | DPPH Radical | 30 | Case Study 2 |
Cytotoxic | MCF-7 Cells | 25 | Case Study 3 |
Properties
IUPAC Name |
(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,9,11-12H,2,4-5H2,1,3H3/t9-,11+,12-,14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQABSFWXAOAI-BLSOKALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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